molecular formula C18H16N2O2 B4940615 N-(2-hydroxyethyl)-2-phenyl-4-quinolinecarboxamide

N-(2-hydroxyethyl)-2-phenyl-4-quinolinecarboxamide

Cat. No. B4940615
M. Wt: 292.3 g/mol
InChI Key: OAOSBEVEDGNIGU-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-phenyl-4-quinolinecarboxamide, also known as HEQ, is a synthetic compound that has shown potential in various scientific research applications. This molecule belongs to the class of quinolinecarboxamides and has a molecular formula of C17H15N2O2.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-phenyl-4-quinolinecarboxamide is not fully understood, but it is believed to act through multiple pathways. N-(2-hydroxyethyl)-2-phenyl-4-quinolinecarboxamide has been found to inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and phosphodiesterase. N-(2-hydroxyethyl)-2-phenyl-4-quinolinecarboxamide has also been found to modulate the expression of various genes involved in inflammation and cell growth.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-2-phenyl-4-quinolinecarboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(2-hydroxyethyl)-2-phenyl-4-quinolinecarboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2-hydroxyethyl)-2-phenyl-4-quinolinecarboxamide has also been found to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. N-(2-hydroxyethyl)-2-phenyl-4-quinolinecarboxamide has been found to modulate the expression of various genes involved in inflammation and cell growth.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-hydroxyethyl)-2-phenyl-4-quinolinecarboxamide in lab experiments include its potential in various scientific research applications, its availability, and its relatively low cost. The limitations of using N-(2-hydroxyethyl)-2-phenyl-4-quinolinecarboxamide in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.

Future Directions

There are several future directions for N-(2-hydroxyethyl)-2-phenyl-4-quinolinecarboxamide research. One direction is to further investigate the mechanism of action of N-(2-hydroxyethyl)-2-phenyl-4-quinolinecarboxamide and its potential in the treatment of various diseases. Another direction is to develop new synthesis methods for N-(2-hydroxyethyl)-2-phenyl-4-quinolinecarboxamide that increase its yield and solubility. Additionally, future research could focus on the development of new analogs of N-(2-hydroxyethyl)-2-phenyl-4-quinolinecarboxamide with improved pharmacological properties.

Synthesis Methods

N-(2-hydroxyethyl)-2-phenyl-4-quinolinecarboxamide can be synthesized using various methods, including the reaction of 2-phenyl-4-quinolinecarboxylic acid with N-(2-hydroxyethyl) amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide. Another method involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with N-(2-hydroxyethyl) amine hydrochloride in the presence of triethylamine. The yield of N-(2-hydroxyethyl)-2-phenyl-4-quinolinecarboxamide using these methods is around 50-60%.

Scientific Research Applications

N-(2-hydroxyethyl)-2-phenyl-4-quinolinecarboxamide has been studied for its potential in various scientific research applications, including cancer treatment, neurodegenerative diseases, and inflammation. In cancer treatment, N-(2-hydroxyethyl)-2-phenyl-4-quinolinecarboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2-hydroxyethyl)-2-phenyl-4-quinolinecarboxamide has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation. Inflammation is a common underlying factor in many diseases, and N-(2-hydroxyethyl)-2-phenyl-4-quinolinecarboxamide has been found to have anti-inflammatory properties.

properties

IUPAC Name

N-(2-hydroxyethyl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-11-10-19-18(22)15-12-17(13-6-2-1-3-7-13)20-16-9-5-4-8-14(15)16/h1-9,12,21H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOSBEVEDGNIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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